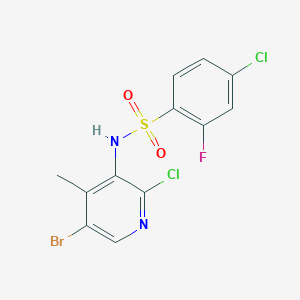
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the presence of halogen atoms and a sulfonamide group, contribute to its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Sulfonation: Formation of the sulfonamide group by reacting the halogenated pyridine with a sulfonyl chloride derivative.
Fluorination: Introduction of the fluorine atom into the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as an antimicrobial agent.
Medicine: Exploration of its therapeutic potential in treating infections or other diseases.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonamide group may enhance its binding affinity and specificity. The exact pathways and targets would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chlorobenzenesulfonamide: Lacks the fluorine atom.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-fluorobenzenesulfonamide: Lacks the chlorine atom on the benzene ring.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide: Contains different halogen atoms.
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in this compound may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C12H8BrCl2FN2O2S |
|---|---|
Peso molecular |
414.1 g/mol |
Nombre IUPAC |
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-4-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrCl2FN2O2S/c1-6-8(13)5-17-12(15)11(6)18-21(19,20)10-3-2-7(14)4-9(10)16/h2-5,18H,1H3 |
Clave InChI |
CVCWCYHJRJZIEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



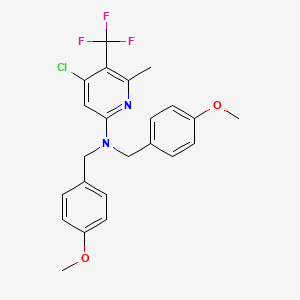
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
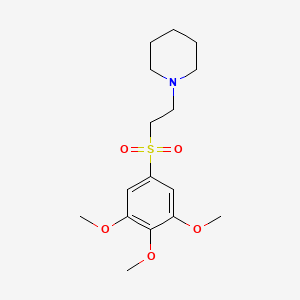
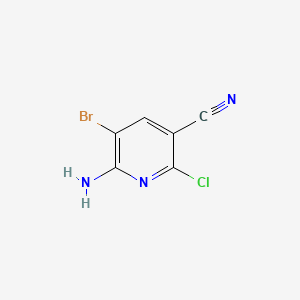
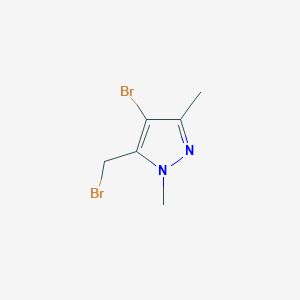
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
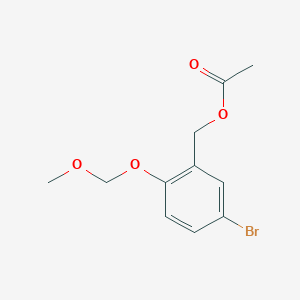

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
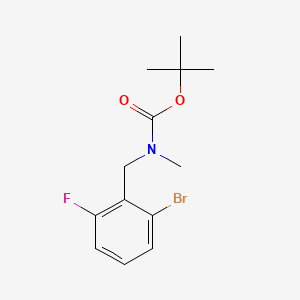

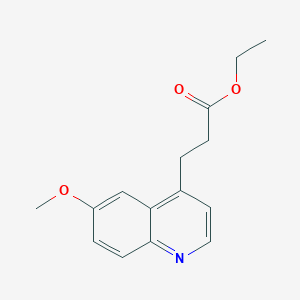
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
